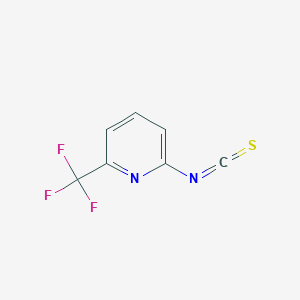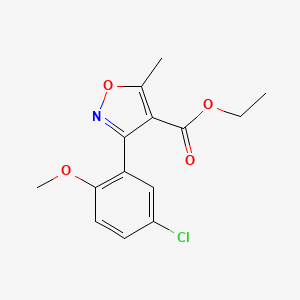![molecular formula C17H22F3O6P B13692153 Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13692153.png)
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate is a complex organic compound that features a unique combination of functional groups, including a diethoxyphosphoryl group, a trifluoromethyl group, and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as β-cyclodextrin supported sulfonic acid, which facilitates the reaction under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphonates with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic and phosphoryl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various phosphonates, phosphonic acids, and substituted derivatives, which can be further utilized in different chemical applications .
Applications De Recherche Scientifique
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diethoxyphosphoryl group can mimic natural substrates, allowing it to inhibit enzyme activity by binding to the active site. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-oxo-4-(4-(trifluoromethyl)phenyl)butanoate: Lacks the diethoxyphosphoryl group but shares similar structural features.
Diethyl (3-oxo-3-(4-(trifluoromethyl)phenyl)propyl)phosphonate: Contains a similar phosphonate group but differs in the carbon chain length and functional groups.
Uniqueness
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate is unique due to its combination of a diethoxyphosphoryl group and a trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H22F3O6P |
|---|---|
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
ethyl 4-diethoxyphosphoryl-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate |
InChI |
InChI=1S/C17H22F3O6P/c1-4-24-16(22)15(12-7-9-13(10-8-12)17(18,19)20)14(21)11-27(23,25-5-2)26-6-3/h7-10,15H,4-6,11H2,1-3H3 |
Clé InChI |
VZOMQUQGTFJZCG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)C(=O)CP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


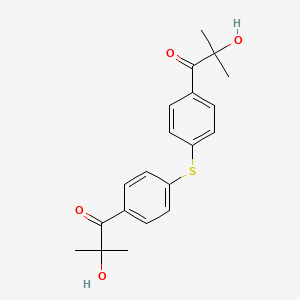
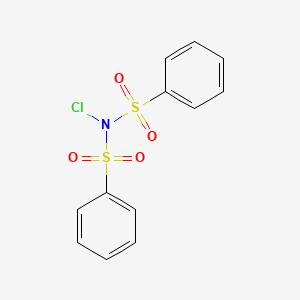
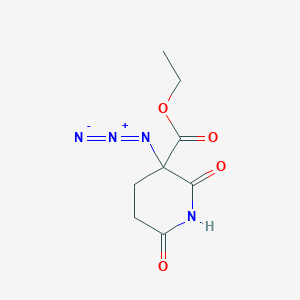
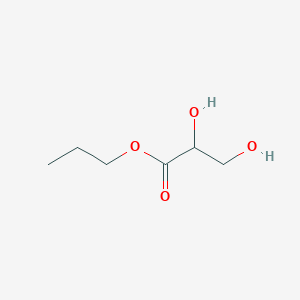
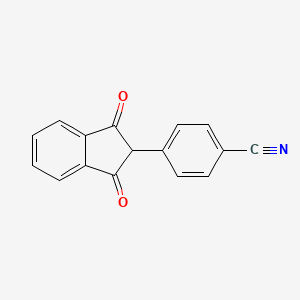
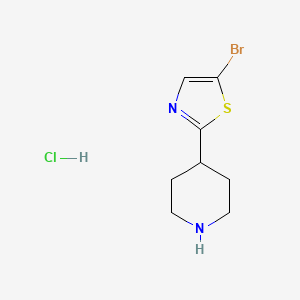

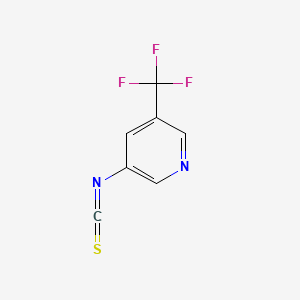
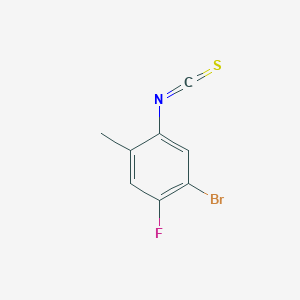
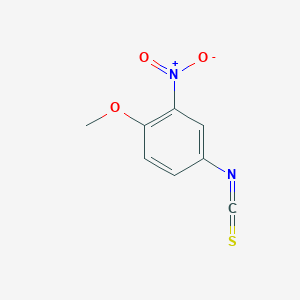
![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)
![2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid](/img/structure/B13692143.png)
